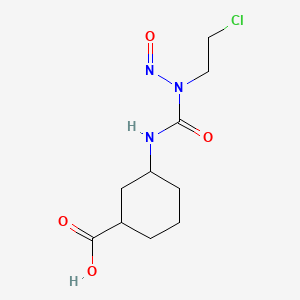
Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitroso functional group. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the nitroso group: This can be done through nitrosation reactions using nitrous acid or other nitrosating agents.
Incorporation of the 2-chloroethyl group: This step typically involves nucleophilic substitution reactions using 2-chloroethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include esters, amides, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its nitroso group can form covalent bonds with nucleophilic residues in proteins, providing insights into enzyme active sites.
Medicine
In medicinal chemistry, (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is investigated for its potential as a therapeutic agent. Its ability to form covalent bonds with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid involves its ability to form covalent bonds with nucleophilic residues in proteins and other biological molecules. The nitroso group is particularly reactive, allowing it to modify cysteine, lysine, and other nucleophilic amino acids. This modification can alter the function of enzymes and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Similar in having chlorine substituents but differs in the core structure and functional groups.
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents and functional groups.
Uniqueness
What sets (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid apart is its combination of a cyclohexane ring, a carboxylic acid group, and a nitroso functional group
Eigenschaften
CAS-Nummer |
61137-60-8 |
|---|---|
Molekularformel |
C10H16ClN3O4 |
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16ClN3O4/c11-4-5-14(13-18)10(17)12-8-3-1-2-7(6-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |
InChI-Schlüssel |
JGNCPDIXBOCXTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)NC(=O)N(CCCl)N=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



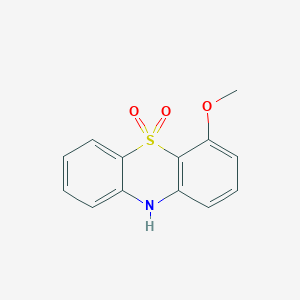
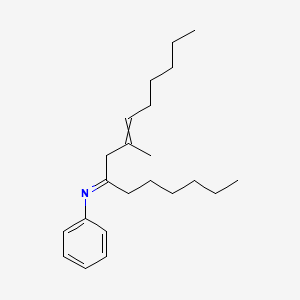


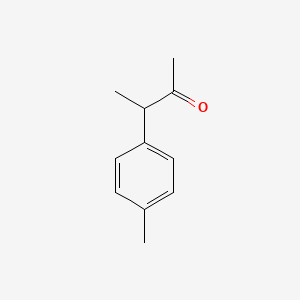
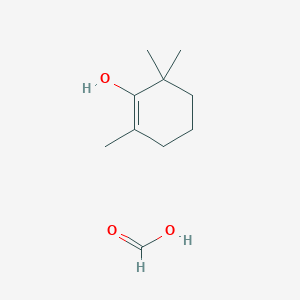

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
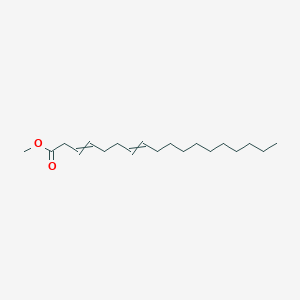
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
